Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt is a cleavable, aldehyde-reactive biotinylation reagent. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.
Scientific Research Applications
Polymer Synthesis and Surface Engineering
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt has been utilized in the synthesis of degradable polymers like poly(lactic acid)-poly(ethylene glycol)-biotin, which shows potential in creating biomimetic surfaces. This involves surface engineering through biomolecular interactions between biotin and proteins like avidin, without altering the biotin structure or affecting the polymer's physicochemical properties (Salem et al., 2001).
Nanoparticle Technology and Drug Delivery
Applications in nanoparticle technology are significant, such as in the creation of PEGylated gold nanoparticles with biotin moieties. These nanoparticles demonstrate high dispersion stability and potential as colloidal sensing systems in biological conditions (Ishii et al., 2004). Additionally, biotinylated radioligands like [18F]4-fluorobenzylamine linked to NHS-PEG4-biotin have been used in PET imaging for tracking the delivery of nanoparticles to target areas like the brain (Sirianni et al., 2014).
Biosensors and Biotechnology
This compound is also instrumental in the development of biosensors. For example, biotin surface functionalized poly(lactic acid) nanofibers, created using PLA-b-PEG block polymers, show potential for use in biosensors for point-of-care diagnostics (González et al., 2016). Another example is the use of biotin-PEG/polyamine stabilized CdS quantum dots in fluorescent resonance energy transfer, which can be utilized for highly sensitive bioanalytical systems (Nagasaki et al., 2004).
Properties
Molecular Formula |
C34H65ClN6O12S3 |
---|---|
Molecular Weight |
881.55 |
IUPAC Name |
2-[2-[2-[2-[3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxyazanium;chloride |
InChI |
InChI=1S/C34H64N6O12S3.ClH/c35-52-24-23-51-22-21-50-18-15-47-12-8-37-32(43)6-25-54-55-26-9-38-31(42)5-10-45-13-16-48-19-20-49-17-14-46-11-7-36-30(41)4-2-1-3-29-33-28(27-53-29)39-34(44)40-33;/h28-29,33H,1-27H2,35H3,(H4-,36,37,38,39,40,41,42,43,44);1H/t28-,29-,33-;/m0./s1 |
InChI Key |
UZHZIFMCCRNJLW-DWDWHFOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCOCCOCCOCCO[NH3+])NC(=O)N2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.